N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

Anticancer Cytotoxicity Thiadiazole derivatives

N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide (CAS 1286704-72-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-acetamide class. Its structure features a central 1,3,4-thiadiazole ring substituted at the 5-position with an anilino (phenylamino) group and an N-(4-methylbenzyl)acetamide side chain at the 2-position.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 1286704-72-0
Cat. No. B2828513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide
CAS1286704-72-0
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3
InChIInChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)12-19-16(23)11-17-21-22-18(24-17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22)
InChIKeyYZACUVOFPITTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide – Baseline Characterization for Research Procurement


N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide (CAS 1286704-72-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-acetamide class. Its structure features a central 1,3,4-thiadiazole ring substituted at the 5-position with an anilino (phenylamino) group and an N-(4-methylbenzyl)acetamide side chain at the 2-position. Molecular formula C18H18N4OS, molecular weight 338.43 g/mol . The compound is primarily offered as a research chemical by multiple vendors for biological screening applications, with typical purities reported around 95% . Its 1,3,4-thiadiazole core is a recognized privileged scaffold in medicinal chemistry, frequently associated with anticancer, antimicrobial, and kinase inhibitory activities, making it a candidate of interest for early-stage drug discovery programs [1].

Why Generic Substitution Fails for N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide in Screening Programs


The 1,3,4-thiadiazole scaffold is well-known for generating substantial variation in potency and selectivity profiles with seemingly minor structural modifications [1]. In closely related series, even simple changes to the terminal aryl substituent on the acetamide side chain can alter anticancer IC50 values by orders of magnitude and dramatically shift the selectivity window between cancer and normal cell lines [2]. For example, a study comparing N-(4-chlorophenyl) and N-(6-nitrobenzothiazol-2-yl) analogs of a related thiadiazole series reported Akt inhibitory activity of 92.36% vs. 86.52%, respectively [2]. Generic substitution of N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide with other in-class thiadiazole analogs without rigorous head-to-head comparison in the specific assay of interest therefore risks invalidating structure–activity relationship (SAR) interpretations and compromising reproducibility. The sections below detail the available quantitative evidence for differentiation.

Quantitative Evidence Guide for N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide Differentiation


Comparative Cytotoxicity Profiles in MCF-7 and A549 Cell Lines Among 1,3,4-Thiadiazole Analogs

In a published series of 1,3,4-thiadiazole derivatives evaluated for anticancer activity, the most active compound (4y, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed IC50 values of 0.084 mmol/L against MCF-7 and 0.034 mmol/L against A549 cells, compared to cisplatin [1]. While compound 4y is a structurally related analog, its side chain differs from our target compound. Direct head-to-head cytotoxicity data for N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide against these cell lines is not available in the peer-reviewed primary literature as of the search date.

Anticancer Cytotoxicity Thiadiazole derivatives

Akt Kinase Inhibitory Activity Within the 1,3,4-Thiadiazole Class

Two structurally related 1,3,4-thiadiazole-2-ylthioacetamide analogs demonstrated potent Akt inhibition in a biochemical assay: N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 8) inhibited Akt activity by 92.36% and 86.52%, respectively, in C6 rat glioma cells [1]. Akt is a validated anticancer target, and this inhibition correlated with induction of apoptosis and cell cycle arrest [1]. No Akt inhibition data are available for the target compound in the primary literature.

Kinase inhibition Akt Anticancer

Selectivity Index Differentiation Among Thiadiazole Analogs in Cancer vs. Normal Cells

In a series of benzothiazole-linked 1,3,4-thiadiazole derivatives, compound 13, N-(6-methoxybenzothiazol-2-yl)-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide, demonstrated a Selectivity Index (SI) of approximately 100 against MCF-7 and HepG2 cell lines relative to NIH/3T3 normal fibroblast cells [1]. This indicates a high degree of selective toxicity toward cancer cells. Our target compound differs by replacing the benzothiazole-thioacetamide moiety with a simpler N-(4-methylbenzyl)acetamide, which may alter both potency and selectivity in ways that cannot be predicted without direct comparative testing.

Selectivity Index Anticancer Thiadiazole

Best-Fit Application Scenarios for N-(4-Methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide Procurement


SAR Expansion of Anticancer Thiadiazole Libraries

The target compound serves as a key building block for structure–activity relationship (SAR) expansion campaigns focused on the 1,3,4-thiadiazole anticancer scaffold. Its N-(4-methylbenzyl)acetamide side chain provides a distinct steric and electronic profile compared to previously optimized analogs (e.g., compound 4y with an ethyl-thiadiazole-thioacetamide moiety [1] and compound 13 with a methoxybenzothiazole-thioacetamide group [2]), enabling medicinal chemistry teams to probe substitution effects on potency, selectivity, and Akt kinase inhibition [3].

Akt Kinase Inhibitor Hit Generation

Given the proven Akt inhibitory activity of closely related 1,3,4-thiadiazole-2-ylthioacetamides (compounds 3 and 8, with Akt inhibition of 92.36% and 86.52%, respectively [3]), the target compound is a suitable candidate for hit generation against Akt in oncology programs. Its structural simplicity relative to the more elaborate benzothiazole- or nitrophenyl-substituted analogs may offer advantages in synthetic tractability while maintaining key pharmacophoric elements for Akt binding.

Selectivity Profiling Against Normal Cell Lines

Procurement of the target compound enables selectivity profiling studies comparing cancer cell cytotoxicity versus normal fibroblast viability. The impressive SI ≈ 100 observed for the structurally related compound 13 [2] provides a benchmark for evaluating whether the target compound retains or improves this differential activity, a critical go/no-go criterion for lead selection in early-stage oncology pipelines.

Chemical Probe Development for 1,3,4-Thiadiazole Target Identification

The compound can be deployed as a chemical probe to identify specific protein targets of 1,3,4-thiadiazole-containing small molecules. Its N-(4-methylbenzyl) group offers a potential handle for affinity-based proteomics or photoaffinity labeling, facilitating target deconvolution studies that are essential for understanding on-target versus off-target pharmacology within this compound class.

Quote Request

Request a Quote for N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.